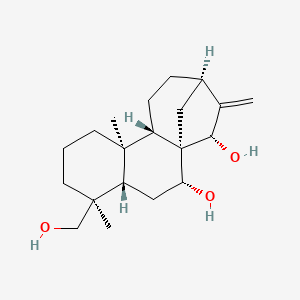
Canditriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canditriol is a natural product found in Mucor plumbeus and Sideritis infernalis with data available.
Applications De Recherche Scientifique
Antimicrobial Potential
- Canditriol demonstrates significant antimicrobial activity, particularly against Candida species. This is evident in studies focusing on plant extracts and their effects on various microorganisms, including Candida albicans. The research underscores canditriol's potential in treating fungal infections and contributing to the development of new antimicrobial agents (Höfling et al., 2010); (Mbosso et al., 2010).
Antifungal Properties
- Numerous studies have highlighted the antifungal properties of compounds like canditriol. For instance, the antifungal effects of various natural compounds, including canditriol, against different Candida species, have been thoroughly investigated. These studies indicate a broader application of canditriol in addressing fungal-related health issues, with a focus on inhibiting yeast growth and biofilm formation (Anyim et al., 2005); (Hammer et al., 2004).
Effect on Biofilm Formation
- Canditriol's impact on biofilm formation by Candida species has been a focus of recent research. Studies indicate that certain concentrations of canditriol can effectively inhibit the formation of biofilms, a key factor in the persistence and resistance of fungal infections. This suggests its potential use in clinical settings for managing persistent fungal infections (Yapıcı et al., 2021).
Candida Tropicalis Growth Inhibition
- The effect of canditriol on the growth and adhesion properties of Candida tropicalis has been explored. It shows promising results in inhibiting yeast growth and interfering with yeast adhesion, which could contribute to the suppression of infections caused by this species (Morey et al., 2016).
Microbiological Transformation
- Research on the microbiological transformation of canditriol derivatives by various fungi, such as Mucor plumbeus, reveals insights into the biochemical pathways and potential applications of these compounds in medicinal chemistry and pharmaceutical research (Fraga et al., 2007).
Propriétés
Numéro CAS |
107656-75-7 |
|---|---|
Nom du produit |
Canditriol |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1R,2R,4S,5S,9R,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-2,15-diol |
InChI |
InChI=1S/C20H32O3/c1-12-13-5-6-14-19(3)8-4-7-18(2,11-21)15(19)9-16(22)20(14,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17+,18-,19+,20-/m1/s1 |
Clé InChI |
SMJRKTGCQAVGTN-SSKHUGDLSA-N |
SMILES isomérique |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)O)C)CO |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
Synonymes |
7alpha,15alpha,18-trihydroxy-ent-kaur-16-ene canditriol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



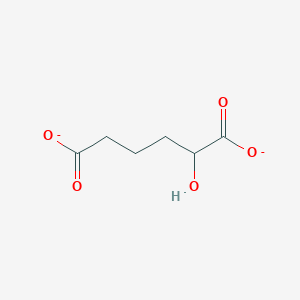
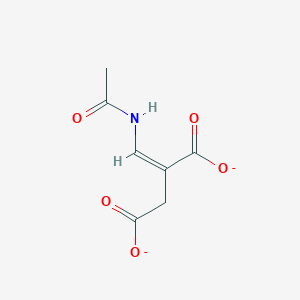
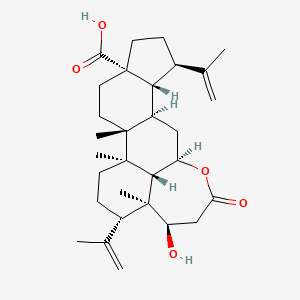
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
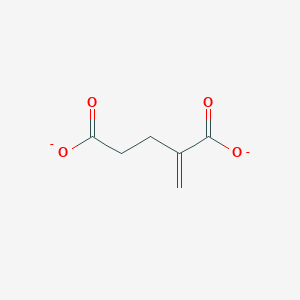
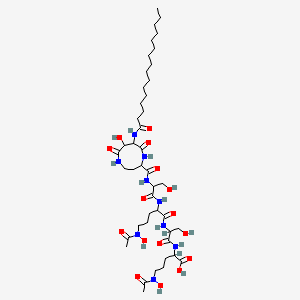
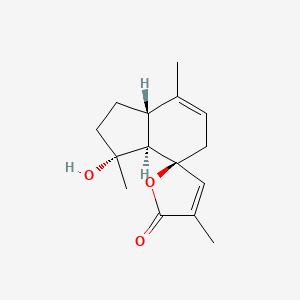
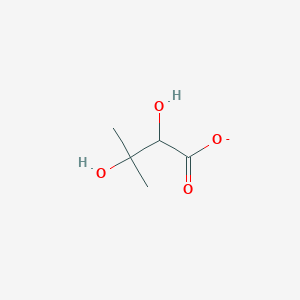
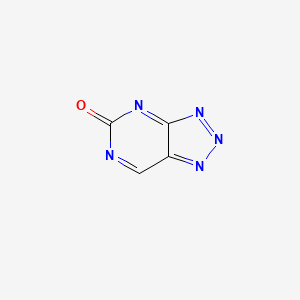
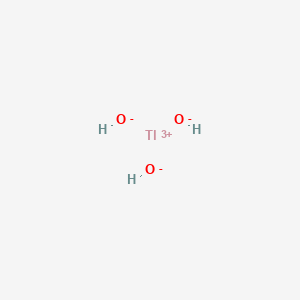
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)